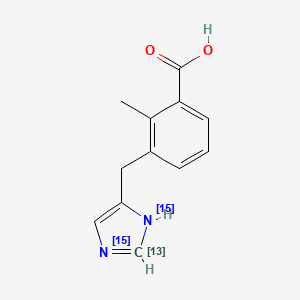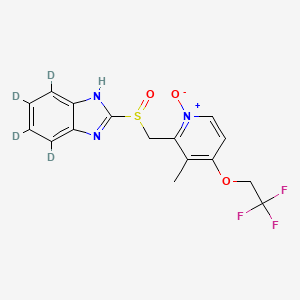
3-Carboxy Detomidine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carboxy Detomidine-13C,15N2: is a stable isotope-labeled derivative of detomidine, a sedative and analgesic drug commonly used in veterinary medicine. The stable isotope labeling of this compound allows for its use in pharmacokinetic and metabolic studies, as well as in the development of new drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy Detomidine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the detomidine molecule. The process typically starts with the synthesis of the labeled imidazole ring, followed by its attachment to the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control, flexible batch sizes, and prompt delivery to meet the needs of global customers.
化学反応の分析
Types of Reactions: 3-Carboxy Detomidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry: 3-Carboxy Detomidine-13C,15N2 is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) studies to investigate the structure, reaction mechanism, and kinetics of compounds.
Biology: In biological research, the compound is used to study metabolic pathways in vivo due to its stable isotope labeling, which allows for safe and accurate tracking of metabolic processes.
Medicine: The compound is used in pharmacokinetic and metabolic studies to understand the behavior of detomidine in the body. It also aids in the development of new drugs by providing insights into drug metabolism and interactions.
Industry: In the industrial sector, this compound is used in the production of veterinary medicines and as a reference material for quality control and assurance.
作用機序
3-Carboxy Detomidine-13C,15N2 exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation and analgesia. The stable isotope labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism, providing insights into its mechanism of action.
類似化合物との比較
Detomidine: The parent compound, used as a sedative and analgesic in veterinary medicine.
Medetomidine: Another α2-adrenergic agonist with similar sedative and analgesic properties.
Xylazine: A compound with similar pharmacological effects but different chemical structure.
Uniqueness: 3-Carboxy Detomidine-13C,15N2 is unique due to its stable isotope labeling, which allows for its use in detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool for studying drug metabolism and interactions.
特性
IUPAC Name |
3-((213C,1,3-15N2)1H-imidazol-5-ylmethyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16)/i7+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYCKVCJPJDEL-BRALYQIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)CC2=C[15N]=[13CH][15NH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)

![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)
![1,3-Dioxolo[4,5-c]oxepin-4,7-imine (9CI)](/img/new.no-structure.jpg)



![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)




![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)
